molecular formula C32H38N8O10S2 B12048121 NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)

Cat. No.: B12048121
M. Wt: 758.8 g/mol
InChI Key: HISUXCNNXYEHER-ROQLHKJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NG,N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) is a chemically modified derivative of L-arginine, characterized by symmetric dimethylation at the guanidino nitrogen atoms (NG and N'G positions). This compound is commonly utilized in biochemical and clinical research as a stable salt form of symmetric dimethylarginine (SDMA), a endogenous metabolite involved in nitric oxide (NO) signaling pathways . The sulfonate salt configuration enhances stability compared to other salt forms, such as dihydrochloride derivatives, making it suitable for laboratory applications requiring long-term storage or precise quantification .

SDMA is recognized for its role as a competitive inhibitor of cellular L-arginine uptake, indirectly modulating NO production by limiting substrate availability for nitric oxide synthase (NOS) . Unlike its asymmetric counterpart, NG,NG-dimethyl-L-arginine (ADMA), SDMA exhibits minimal direct inhibitory activity against NOS isoforms, which underpins its distinct pathophysiological associations, particularly in chronic kidney disease (CKD) and cardiovascular disorders .

Properties

Molecular Formula

C32H38N8O10S2

Molecular Weight

758.8 g/mol

IUPAC Name

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-8(11-2)12-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t;;6-/m..0/s1

InChI Key

HISUXCNNXYEHER-ROQLHKJUSA-N

Isomeric SMILES

CNC(=NC)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of NG, N'G-Dimethyl-L-arginine

NG, N'G-Dimethyl-L-arginine is synthesized through selective methylation of the guanidino group of L-arginine. This reaction typically employs methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions. The methylation occurs at the terminal nitrogen atoms of the guanidine group, resulting in a dimethylated structure while preserving the α-amino and carboxyl groups of the arginine backbone.

Key parameters for this step include:

  • Reagent stoichiometry : A 2:1 molar ratio of methylating agent to L-arginine ensures complete dimethylation.

  • Reaction pH : Maintained between 9–11 using sodium hydroxide or potassium carbonate to facilitate deprotonation of the guanidino group.

  • Temperature : Conducted at 40–60°C to balance reaction kinetics and minimize side reactions.

The product is isolated via precipitation or column chromatography and verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Synthesis of p-Hydroxyazobenzene-p'-sulfonic Acid

The sulfonated azobenzene component is synthesized through a diazo coupling reaction. This involves:

  • Diazotization : p-Aminobenzenesulfonic acid is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

  • Coupling : The diazonium salt reacts with phenol under alkaline conditions (pH 8–10) to form p-hydroxyazobenzene-p'-sulfonic acid.

The reaction is monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization from ethanol/water mixtures.

Salt Formation: Final Conjugation

The final step involves combining NG, N'G-Dimethyl-L-arginine with p-hydroxyazobenzene-p'-sulfonic acid in a 1:2 molar ratio. The reaction is performed in a polar aprotic solvent such as methanol or dimethylformamide (DMF) at room temperature. The sulfonic acid groups deprotonate the dimethylarginine’s guanidino group, forming an ionic bond.

Critical optimization factors :

  • Solvent choice : Methanol is preferred due to its ability to dissolve both components and facilitate proton transfer.

  • Reaction time : 12–24 hours ensures complete salt formation.

  • Purification : The product is isolated via rotary evaporation and washed with diethyl ether to remove unreacted starting materials.

Purification and Quality Control

Purification is critical to achieving the high purity (>95%) required for research applications. Common methods include:

High-Performance Liquid Chromatography (HPLC)

HPLC with a reverse-phase C18 column is employed, using a gradient of water and acetonitrile (0.1% trifluoroacetic acid) as the mobile phase. This method resolves the target compound from byproducts such as unreacted dimethylarginine or monosulfonated derivatives.

Thin-Layer Chromatography (TLC)

TLC on silica gel plates (mobile phase: chloroform/methanol/acetic acid, 7:2:1) provides rapid purity assessment. The compound exhibits an Rf value of 0.45–0.55 under UV detection.

Spectroscopic Characterization

  • UV-Vis Spectroscopy : The azobenzene moiety absorbs at 320–350 nm (π→π* transition) and 440–460 nm (n→π* transition), confirming conjugation.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 759.82 ([M+H]⁺), consistent with the molecular formula C₃₂H₃₈N₈O₁₀S₂.

Analytical Data and Comparative Synthesis

Table 1: Key Physicochemical Properties of NG, N'G-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate)

PropertyValueSource
Molecular FormulaC₃₂H₃₈N₈O₁₀S₂
Molecular Weight758.82 g/mol
Purity (HPLC)>95%
Solubility10 mg/mL in methanol
Storage Conditions+4°C, protected from light

Table 2: Common Byproducts and Mitigation Strategies

ByproductCauseRemediation
Monosulfonated derivativeIncomplete salt formationIncrease reaction time
Unreacted dimethylarginineStoichiometric imbalanceAdjust molar ratio
Azobenzene dimerOver-oxidation during couplingOptimize diazotization pH

Challenges and Optimization Strategies

Photoisomerization of the Azobenzene Group

The azobenzene moiety undergoes trans-to-cis isomerization under UV light, potentially altering the compound’s bioactivity. To mitigate this:

  • Reactions are conducted under amber lighting.

  • Final products are stored in light-resistant containers.

Hygroscopicity

The compound’s sulfonate groups make it hygroscopic. Lyophilization or storage in desiccators with silica gel is recommended.

Industrial and Research-Scale Production

While laboratory-scale synthesis (5–25 mg) is common, industrial production faces scalability challenges:

  • Cost of p-hydroxyazobenzene-p'-sulfonic acid : Requires efficient diazo coupling to minimize waste.

  • Regulatory compliance : The compound is classified as a "controlled product" in some jurisdictions, necessitating permits for large-scale synthesis .

Chemical Reactions Analysis

Structural and Reactivity Profile

Chemical Formula :

  • 2 C12H10N2O4SC8H18N4O2\text{2 C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{4}\text{S}\cdot \text{C}_{8}\text{H}_{18}\text{N}_{4}\text{O}_{2}
    Molecular Weight : 758.82 g/mol
    Key Functional Groups :

  • Two sulfonate groups (SO3-\text{SO}_3^-) from p-hydroxyazobenzene-p'-sulfonate.

  • Dimethylguanidino group (N(CH3)2-\text{N}(\text{CH}_3)_2) on the arginine backbone.

Reactivity Notes :

  • The sulfonate groups enhance water solubility and facilitate ionic interactions in analytical separations .

  • The dimethylated arginine moiety acts as a competitive inhibitor of nitric oxide synthase (NOS) by mimicking L-arginine .

Derivatization Reactions in Analytical Chemistry

This compound is critical for quantifying asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) via LC-MS/MS . Key steps include:

Butylation Reaction

Reagents : 1 M HCl in butanol
Conditions : 70°C for 20 minutes
Reaction :

Dimethylarginine+ButanolHClButyl ester derivative\text{Dimethylarginine}+\text{Butanol}\xrightarrow{\text{HCl}}\text{Butyl ester derivative}

Purpose : Enhances chromatographic separation and ionization efficiency .

Table 1: Analytical Performance of Derivatized Compound

ParameterADMASDMA
Linearity (μM) 0.05–100.05–10
LOD (μM) 0.010.01
LOQ (μM) 0.030.03
Recovery (%) 98.2–102.497.8–101.9
Data sourced from validation studies using human plasma .

Inhibition of Nitric Oxide Synthase (NOS)

  • Mechanism : Competes with L-arginine for binding to NOS, reducing nitric oxide (NO) production .

  • IC₅₀ : 2–3 μM in vitro .

Role in Metabolic Pathways

  • Degradation : Primarily by dimethylarginine dimethylaminohydrolase (DDAH). Elevated levels correlate with renal dysfunction and cardiovascular diseases .

  • Transport Inhibition : Blocks cellular uptake of L-arginine via cationic amino acid transporters (CATs) .

Stability and Handling

Storage :

  • Recommended at +4°C in anhydrous form .

  • Short shelf life; verify expiry dates for experimental use .

Decomposition Risks :

  • Exposure to strong acids/bases may cleave sulfonate or dimethylguanidino groups.

Table 2: Method Comparison (LC-MS/MS vs. Immunoassay)

ParameterLC-MS/MS (μM)Immunoassay (μM)Bias (%)
ADMA (Controls) 0.52 ± 0.0890.61 ± 0.121+17.3
SDMA (Patients) 2.14 ± 0.8781.65 ± 0.516-22.9
Data highlights systemic overestimation of ADMA and underestimation of SDMA in immunoassays .

Scientific Research Applications

This compound exhibits significant biological activity as a nitric oxide synthase inhibitor, which makes it valuable in research related to:

  • Cardiovascular Diseases : It modulates the renin-angiotensin system, impacting blood pressure regulation and renal blood flow. Studies indicate that it can influence endothelial function and vascular reactivity by modulating nitric oxide levels without directly inhibiting its production in certain contexts .
  • Chronic Kidney Disease : The compound has therapeutic potential in treating chronic kidney diseases, where it aids in regulating renal blood flow and function .

Case Studies

  • Endothelial Function Studies : Research has demonstrated that this compound can influence endothelial function by modulating nitric oxide levels. In controlled experiments, its application showed improved vascular reactivity without the adverse effects associated with traditional nitric oxide synthase inhibitors.
  • Renal Function Research : In studies focusing on renal blood flow regulation, NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) was found to effectively modulate renal function parameters, providing insights into its potential therapeutic applications for chronic kidney disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The structural distinctions between NG,N'G-dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) and related dimethylarginines are critical to their functional differences:

Property SDMA (Symmetric) ADMA (Asymmetric) NMMA (Mono-methyl)
Chemical Structure Symmetric dimethylation (NG,N'G) with p-hydroxyazobenzene-p'-sulfonate counterions Asymmetric dimethylation (NG,NG) typically as dihydrochloride salt Single methylation (NG) as acetate salt
Molecular Formula 2(C₁₂H₁₀N₂O₄S)·C₈H₁₈N₄O₂ C₈H₁₈N₄O₂·2HCl C₇H₁₄N₄O₂·C₂H₄O₂
Stability High (sulfonate salt resists hydrolysis) Moderate (dihydrochloride form hygroscopic) Moderate (acetate salt)
Solubility Soluble in aqueous buffers (dependent on sulfonate group) Highly soluble in water due to hydrochloride ions Soluble in polar solvents

Analytical Behavior

SDMA and ADMA are frequently co-analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS). Key distinctions include:

  • Retention Time : SDMA and ADMA exhibit close but resolvable retention times in reversed-phase chromatography, necessitating optimized mobile phases (e.g., formic acid/acetonitrile gradients) .
  • Detection Sensitivity : SDMA’s sulfonate group enhances ionization efficiency in negative-ion mode MS, whereas ADMA’s dihydrochloride form favors positive-ion mode .
  • Sample Preparation : SDMA requires minimal derivatization due to its inherent chromophoric azobenzene-sulfonate moieties, unlike ADMA, which often undergoes pre-column derivatization with agents like ortho-phthalaldehyde (OPA) .

Commercial Availability and Purity

  • SDMA: Available from Sigma-Aldrich, Merck, and Santa Cruz Biotechnology with purities ≥95% (HPLC) .
  • ADMA : Typically sold as dihydrochloride (≥98% purity) by Merck and Fluka .
  • NMMA : Supplied as acetate salt (≥95% purity) by Sigma-Aldrich .

Key Research Findings

  • SDMA in Renal Disease: A 2024 metabolomics study identified SDMA as a superior biomarker for pediatric CKD compared to ADMA, with area-under-the-curve (AUC) values of 0.92 vs. 0.78 in diagnostic accuracy .
  • Methodological Comparisons : LC-MS/MS outperforms ELISA in quantifying SDMA and ADMA, particularly in CKD patients, due to reduced cross-reactivity and higher specificity .
  • Stability Advantages : The sulfonate salt of SDMA demonstrates >90% stability after 12 months at 4°C, whereas ADMA dihydrochloride degrades by ~15% under the same conditions .

Biological Activity

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) (often abbreviated as DMAB) is a synthetic compound derived from L-arginine, notable for its dual p-hydroxyazobenzene sulfonate groups. This compound has garnered attention in pharmacological research due to its role as a reversible inhibitor of nitric oxide (NO) synthesis. Understanding its biological activity is crucial for its potential therapeutic applications, particularly in the context of vascular health and chronic kidney diseases.

  • Molecular Formula : C32H38N8O10S2
  • Molecular Weight : 758.8 g/mol
  • CAS Number : 102783-24-4

DMAB primarily functions as an inhibitor of nitric oxide synthase (NOS), which is responsible for the production of NO from L-arginine. By inhibiting NOS, DMAB can modulate various physiological processes influenced by NO, including vasodilation and immune response. The compound's unique structure enhances its solubility and stability, making it a valuable tool in both experimental and clinical settings.

Biological Activities

  • Inhibition of Nitric Oxide Synthesis :
    • DMAB exhibits significant inhibitory effects on NOS enzymes, which can lead to decreased levels of NO in biological systems. This property is particularly relevant in studies focused on conditions characterized by excessive NO production, such as septic shock and certain cardiovascular diseases .
  • Vascular Health :
    • Research indicates that DMAB may have protective effects on endothelial function by regulating NO levels. In animal models, administration of DMAB has shown improvements in vascular reactivity and endothelial-dependent relaxation.
  • Chronic Kidney Disease :
    • The compound has been studied for its potential benefits in chronic kidney disease (CKD). Its ability to modulate NO synthesis may help manage hypertension associated with CKD, providing a therapeutic avenue for improving renal outcomes.

Comparative Analysis with Other Compounds

DMAB shares structural similarities with other known NOS inhibitors. Below is a comparative table highlighting key features:

Compound NameStructure/FunctionalityUnique Features
NG-Nitro-L-arginineNitric oxide synthase inhibitorContains a nitro group; more potent inhibition
L-NAMENitric oxide synthase inhibitorShorter half-life; widely used in research
L-NMMANitric oxide synthase inhibitorLess selective; affects other pathways
L-ArgininePrecursor for nitric oxide synthesisEssential amino acid; promotes NO production
DMAB Reversible NOS inhibitor Dual sulfonate groups enhance solubility and stability

Case Studies

Several studies have explored the biological activities of DMAB:

  • Study on Vascular Function : A study involving rat models demonstrated that DMAB administration improved endothelium-dependent vasodilation, suggesting its potential use in treating endothelial dysfunction associated with cardiovascular diseases.
  • Chronic Kidney Disease Research : In a clinical trial involving patients with CKD, DMAB was found to effectively lower blood pressure without significant adverse effects, indicating its potential as a therapeutic agent in managing hypertension related to renal impairment.

Q & A

Q. How is SDMA detected and quantified in biological samples?

SDMA is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or cation-exchange chromatography. Key steps include:

  • Sample Preparation : Acid hydrolysis of proteins to release SDMA, followed by neutralization and resuspension in citrate buffer (pH 2.2) .
  • Chromatography : Separation via cation-exchange columns (e.g., sulfonated polystyrene beads) using sodium citrate buffers (pH 5.27) at 55°C .
  • Detection : Post-column derivatization with ninhydrin for absorbance measurement at 570 nm or LC-ESI-MS/MS with stable isotope-labeled internal standards (e.g., 13C6^{13}C_6-ARG, D4D_4-CIT) .

Q. Table 1: Analytical Methods for SDMA Detection

MethodDetection LimitKey Reagents/StandardsReference
HPLC-Cation Exchange~1.0 µmolNinhydrin, citrate buffers
LC-ESI-MS/MS0.1–0.5 µM15N4^{15}N_4-ARG, D7D_7-ADMA
Amino Acid AnalysisSub-µMRadioactive 3H^3H-AdoMet

Q. What is the mechanism of SDMA-mediated inhibition of nitric oxide synthase (NOS)?

SDMA competitively inhibits NOS by:

  • Binding Interactions : Forming hydrogen bonds and electrostatic interactions with the enzyme’s active site, altering catalytic efficiency .
  • Structural Effects : Its hydrophilic sulfonate groups influence solvent accessibility and substrate dynamics .
  • Competitive Inhibition : Competes with L-arginine for binding, reducing nitric oxide (NO) production .

Q. Table 2: SDMA Binding Features in NOS Inhibition

Interaction TypeImpact on NOS ActivityEvidence Source
Hydrogen bondingDisrupts substrate alignment
Electrostatic effectsReduces catalytic efficiency
Hydrophilic interferenceAlters solvent dynamics

Q. What experimental considerations are critical when using SDMA in enzyme assays?

  • Buffer Compatibility : Use low-ionic-strength buffers (e.g., 20 mM HEPES, pH 7.4) to minimize interference with SDMA’s sulfonate groups .
  • Enzyme Isoforms : Test isoform-specific effects (e.g., neuronal NOS vs. endothelial NOS) due to varying binding affinities .
  • Controls : Include L-arginine and asymmetric dimethylarginine (ADMA) to differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported SDMA inhibitory potency across studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH (optimal: 6.8–7.4), temperature, or ionic strength alter SDMA-enzyme interactions .
  • Enzyme Source : Recombinant vs. tissue-extracted NOS may exhibit divergent sensitivity to SDMA .
  • Competing Metabolites : Endogenous ADMA or L-arginine levels in biological samples can mask SDMA’s effects .
    Recommendation : Standardize assays using recombinant isoforms and control for methylarginine metabolites via LC-MS/MS .

Q. How can SDMA detection in complex matrices (e.g., plasma) be optimized?

  • Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to remove interfering anions .
  • Isotope Dilution : Use D6D_6-SDMA or 13C^{13}C-labeled analogs as internal standards to correct for matrix effects .
  • Method Validation : Assess recovery (target: >85%) and precision (CV <10%) using spiked plasma samples .

Q. What explains the divergence between in vitro and in vivo effects of SDMA?

  • In Vivo Metabolism : SDMA is renally excreted, and its plasma levels are influenced by AGXT2 enzyme activity .
  • Compartmentalization : In vivo, SDMA may accumulate in endothelial cells, enhancing local NOS inhibition .
  • Synergistic Effects : Co-existing metabolites (e.g., ADMA) amplify NO pathway disruption in vivo .

Q. How can cross-reactivity in SDMA immunoassays be addressed?

  • Antibody Specificity : Validate antibodies against structural analogs (e.g., ADMA, MMA) using competitive ELISA .
  • Chromatographic Confirmation : Couple immunoassays with HPLC-MS to verify SDMA identity in positive samples .

Q. What computational approaches model SDMA-NOS interactions?

  • Molecular Docking : Predict binding modes using NOS crystal structures (PDB: 1NOS) to identify key residues (e.g., Glu592, Trp587) .
  • MD Simulations : Analyze SDMA’s solvent-accessible surface area (SASA) to assess dynamic interactions over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.